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Compound of Interest

Compound Name: 4-Pyridinesulfonic acid, 1-oxide

Cat. No.: B184006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies

of Pyridine N-oxide, a versatile heterocyclic compound with significant applications in organic

synthesis and medicinal chemistry. This document summarizes key quantitative data from

various theoretical models, details the computational methodologies employed, and visualizes

fundamental concepts through structured diagrams.

Molecular Structure and Energetics
Pyridine N-oxide exhibits a planar structure with a distinctive semi-polar N-O bond that

significantly influences its chemical reactivity and physical properties.[1] Computational studies,

primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its

structural parameters and energetic profile.

Geometrical Parameters
Theoretical calculations have provided precise values for bond lengths and angles, which are

in good agreement with experimental data. The N-O bond is notably shorter than in aliphatic

amine N-oxides, suggesting a degree of double bond character due to resonance.[2]
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Parameter
Experimental Value
(Å)

Calculated Value
(Å)

Computational
Method

N-O Bond Length ~1.34[1] 1.29
Gas Phase Electron

Diffraction[3]

N-O Bond Length

1.391 (in

Trimethylamine N-

oxide)

1.300 (in Pyridine N-

oxide)
B3LYP/6-31G*[2]

C-N-C Angle 124°[1] - -

Bond Dissociation Energy (BDE)
The strength of the N-O bond is a critical factor in the reactivity of Pyridine N-oxide.

Computational models have been employed to calculate the N-O Bond Dissociation Energy,

providing insights into its thermal stability and role in oxidation-reduction reactions.

Computational Method N-O BDE (kcal/mol)

B3LYP/6-31G* ~60-66[2]

M06/6-311G+(d,p) ~60-66[2]

Electronic Properties
The electronic structure of Pyridine N-oxide is characterized by a significant dipole moment and

a zwitterionic nature arising from the dative N-O bond.[2] This electronic distribution is key to its

enhanced reactivity compared to pyridine.

Dipole Moment
The dipole moment of Pyridine N-oxide is a measure of its polarity. Theoretical calculations

have been crucial in understanding the charge distribution within the molecule.
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Method Dipole Moment (Debye)

Experimental 4.24[3]

B3LYP/6-31G 3.93[2]

M06/6-311G+(d,p) 4.39[2]

HF/6-31G 5.24[2]

Resonance and Aromaticity
The delocalization of the negative charge from the oxygen atom into the pyridine ring is a key

feature of Pyridine N-oxide's electronic structure. This resonance contributes to its stability and

influences its reactivity in substitution reactions. The overall calculated resonance energy in

pyridine N-oxide has been reported to be between 28.7 kcal/mol (B3LYP/6-31G*) and 34.2

kcal/mol (M06/6-311G+(d,p)).[2]

Caption: Resonance structures of Pyridine N-oxide illustrating charge delocalization.

Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable

information about the bonding and structure of Pyridine N-oxide. The N-O stretching frequency

is a particularly important diagnostic tool.

Vibrational Mode
Experimental Frequency
(cm⁻¹)

Calculated Frequency
(cm⁻¹)

N-O Stretch ~1270[2] -

Computational Methodologies
The theoretical studies of Pyridine N-oxide have predominantly utilized Density Functional

Theory (DFT) due to its balance of computational cost and accuracy.

DFT Functionals and Basis Sets
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A variety of functionals and basis sets have been employed to model the properties of Pyridine

N-oxide, each with its own strengths and limitations.

Functionals: B3LYP, M06, PBE0, B3PW91.[2][4]

Basis Sets: 6-31G*, 6-31G**, 6-311G+(d,p), def2-TZVP.[2][4]

Workflow for Computational Analysis
The general workflow for the theoretical analysis of Pyridine N-oxide involves several key

steps, from initial structure optimization to the calculation of various molecular properties.

Computational Analysis Workflow

Initial Molecular Structure

Geometry Optimization

Frequency Calculation

Property Calculations
(Dipole Moment, BDE, etc.)

Data Analysis and Comparison
with Experimental Data

Click to download full resolution via product page

Caption: A generalized workflow for the computational study of molecular properties.
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Reactivity and Substitution Effects
Theoretical studies have also shed light on the reactivity of Pyridine N-oxide, particularly in

electrophilic substitution reactions. The presence of the N-oxide group activates the pyridine

ring towards substitution at the 2- and 4-positions.[1] The effect of substituents on the pyridine

ring has been investigated, revealing that electron-withdrawing groups increase the ipso-angle

and decrease the N-O bond length, while electron-donating groups have the opposite effect.[5]

Conclusion
Theoretical and computational studies have provided a deep understanding of the structure,

energetics, and electronic properties of Pyridine N-oxide. These insights are invaluable for

predicting its reactivity and for the rational design of new derivatives with tailored properties for

applications in drug development and materials science. The continued development of

computational methods promises to further enhance our understanding of this important class

of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b184006#theoretical-studies-of-4-pyridinesulfonic-
acid-1-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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